3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-17-6-8-18(9-7-17)20(27-12-10-26(2)11-13-27)16-25-24(28)19-14-21(29-3)23(31-5)22(15-19)30-4/h6-9,14-15,20H,10-13,16H2,1-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNODLOPCAVCJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The initial step involves the formation of the trimethoxyphenyl intermediate. This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic conditions.
Introduction of the Methylphenyl Group: The next step involves the introduction of the methylphenyl group. This can be done by reacting the intermediate with 4-methylphenylboronic acid in the presence of a palladium catalyst.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring. This can be achieved by reacting the intermediate with 1-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can lead to the formation of alcohols.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules. It is also used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in studies involving cell signaling pathways and receptor binding. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the treatment of various diseases, including cancer and neurological disorders. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: The compound is used in the development of new materials and chemicals. It is also used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various receptors and enzymes, including G-protein coupled receptors (GPCRs) and kinases.
Pathways Involved: The compound modulates various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can be contextualized against analogous benzamide derivatives, as outlined below:
Structural Analogues with Piperazine/Piperidine Moieties
Key Observations:
- Trimethoxybenzamide Scaffold : The target compound shares the 3,4,5-trimethoxybenzamide group with VUF15485, which is critical for hydrophobic interactions in both bacterial efflux pumps (target compound) and dopamine receptors (VUF15485) .
- Piperazine vs. Pyrrolidine : Replacing piperazine (target compound) with pyrrolidine (VUF15485) alters conformational flexibility and hydrogen-bonding capacity, explaining divergent target affinities (efflux pumps vs. dopamine receptors) .
- Substituent Effects : The 4-methylphenyl group in the target compound enhances lipophilicity for membrane penetration, whereas dichlorophenyl (7o) or fluorophenyl (VUF15485) groups optimize receptor-binding specificity .
Functional Analogues with Antioxidant or Antimicrobial Activity
Key Observations:
- Hydroxy vs. Methoxy Substitution: The hydroxylated analog (THHEB) exhibits strong antioxidant activity due to radical-scavenging phenolic groups, whereas methoxy groups in the target compound reduce polarity, favoring membrane permeability and efflux pump binding .
- Hydrazide Derivatives: Compounds like those in prioritize hydrogen-bond donors (hydrazide) for microbial target engagement, contrasting with the amide-based EPI mechanism of the target compound .
Pharmacological and Structural Trends
- Efflux Pump Inhibition : The target compound’s trimethoxy group and piperazine side chain align with EPI design principles, but its potency is lower than clinical candidates like verapamil derivatives, which feature bulkier aromatic systems .
- Receptor Selectivity: Piperazine-containing analogs (e.g., 7o) show dopamine D3 receptor selectivity over D2, whereas pyrrolidine-based VUF15485 achieves sub-nanomolar D3 affinity .
Research Findings and Implications
- Antibiotic Potentiation : The target compound reduced the MIC of ciprofloxacin by 4-fold against S. aureus, suggesting moderate EPI activity. However, its efficacy was inferior to gallic acid derivatives in the same study, highlighting the need for optimized substituents .
- Structural Optimization : Introducing halogenated aryl groups (e.g., 2-fluorophenyl in VUF15485) or rigidifying the piperazine ring (e.g., 7o’s dichlorophenyl) could enhance target affinity and metabolic stability .
Biological Activity
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C23H30N2O3
- Molecular Weight : 398.50 g/mol
The structure consists of a benzamide core substituted with three methoxy groups and a piperazine moiety, which is known for enhancing pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors and other signaling pathways.
-
Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
- Neuropharmacological Effects : The piperazine component may confer neuroactive properties, potentially influencing serotonin and dopamine pathways.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| A549 | 26.00 | Disruption of microtubule formation |
| HeLa | 14.31 | Inhibition of topoisomerase II activity |
Case Study 1: Antitumor Efficacy
In a study evaluating the anticancer properties of related compounds, it was found that derivatives with similar structural features exhibited significant cytotoxicity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism involved the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and p53 protein expression.
Case Study 2: Neuropharmacological Assessment
Research into the neuropharmacological effects revealed that compounds with a piperazine structure can modulate neurotransmitter systems. In vitro studies demonstrated that our target compound enhances serotonin receptor activity, suggesting potential applications in treating mood disorders.
Research Findings
Recent literature highlights the importance of structural modifications in enhancing biological activity. For example:
- Substituting different groups on the piperazine ring has been shown to influence both the selectivity and potency against various biological targets.
- Molecular docking studies suggest strong interactions between the compound and target proteins, indicating a promising lead for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
